N-[3-(methylsulfanyl)phenyl]cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(methylsulfanyl)phenyl]cyclopropanesulfonamide: is an organic compound characterized by the presence of a cyclopropane ring, a sulfonamide group, and a methylsulfanyl substituent on a phenyl ring
Mechanism of Action
Target of Action
N-(3-(methylthio)phenyl)cyclopropanesulfonamide, also known as N-[3-(methylsulfanyl)phenyl]cyclopropanesulfonamide, is a compound that primarily targets cysteine proteases . Cysteine proteases are enzymes that play a crucial role in various biological processes, including protein degradation and regulation of cellular pathways .
Mode of Action
The compound interacts with its targets through a covalent reaction . It inactivates cysteine proteases by the addition of the cysteinate residue of the active site at the double bond . A subsequent protonation of the emerging carbanion drives the reaction towards the thermodynamically stable alkylated enzyme .
Biochemical Pathways
The action of N-(3-(methylthio)phenyl)cyclopropanesulfonamide affects the biochemical pathways involving cysteine proteases . The inactivation of these enzymes can disrupt the normal functioning of these pathways, leading to various downstream effects .
Pharmacokinetics
The compound’s covalent interaction with its target enzyme can enhance binding affinity and prolong the resting time at the enzyme , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of N-(3-(methylthio)phenyl)cyclopropanesulfonamide’s action primarily involve the inactivation of cysteine proteases . This can lead to disruption of the normal functioning of the biochemical pathways these enzymes are involved in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-(methylthio)phenyl)cyclopropanesulfonamide. For instance, the pH level can affect the compound’s reactivity . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(methylsulfanyl)phenyl]cyclopropanesulfonamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the cyclopropane derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated aromatic compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are used under controlled conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The sulfonamide group can interact with enzymes, potentially inhibiting their activity.
Protein Binding: The compound may bind to specific proteins, affecting their function.
Medicine:
Drug Development: Due to its structural features, it can be explored as a potential drug candidate for various therapeutic applications.
Antimicrobial Activity: The sulfonamide group is known for its antimicrobial properties, making this compound a candidate for further investigation.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Comparison with Similar Compounds
- N-(3-cyclopropanesulfonamido-4-methoxyphenyl)acetamide
- N-(3-cyclopropanesulfonamido-4-chlorophenyl)acetamide
Comparison:
- Structural Differences: The presence of different substituents on the aromatic ring (e.g., methoxy, chloro) can significantly alter the compound’s reactivity and biological activity.
- Unique Features: N-[3-(methylsulfanyl)phenyl]cyclopropanesulfonamide is unique due to the presence of the methylsulfanyl group, which can undergo specific chemical transformations and interactions not possible with other substituents.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S2/c1-14-9-4-2-3-8(7-9)11-15(12,13)10-5-6-10/h2-4,7,10-11H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXDPKZMMRMQSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NS(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.